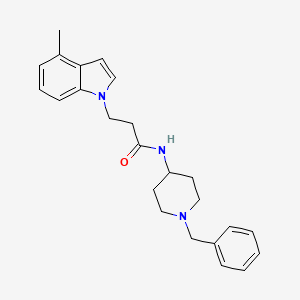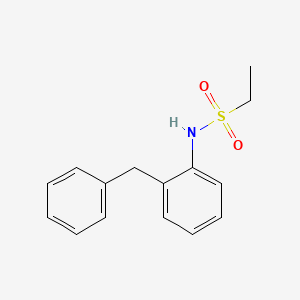
2-(allylthio)-N-4-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-N-4-pyridinylbenzamide, also known as ABT-751, is a novel anticancer agent that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2-(allylthio)-N-4-pyridinylbenzamide binds to the colchicine binding site of tubulin, which is a protein that makes up microtubules. Microtubules are responsible for the organization of the cytoskeleton and are critical for cell division. By binding to the colchicine binding site, 2-(allylthio)-N-4-pyridinylbenzamide prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(allylthio)-N-4-pyridinylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(allylthio)-N-4-pyridinylbenzamide inhibits tumor growth in mouse models of breast, lung, colon, ovarian, and prostate cancer. 2-(allylthio)-N-4-pyridinylbenzamide has also been shown to be well-tolerated in animal models.
実験室実験の利点と制限
One advantage of 2-(allylthio)-N-4-pyridinylbenzamide is that it has shown efficacy against a wide range of cancer cell lines, making it a promising candidate for the treatment of various types of cancer. Another advantage is that it has been shown to be well-tolerated in animal models, indicating that it may have a favorable safety profile in humans. One limitation of 2-(allylthio)-N-4-pyridinylbenzamide is that its synthesis yield is relatively low, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research of 2-(allylthio)-N-4-pyridinylbenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to investigate its potential use in targeted drug delivery systems. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(allylthio)-N-4-pyridinylbenzamide's anticancer effects and to optimize its synthesis yield.
Conclusion:
In conclusion, 2-(allylthio)-N-4-pyridinylbenzamide is a promising anticancer agent that has shown efficacy against a wide range of cancer cell lines. Its mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. 2-(allylthio)-N-4-pyridinylbenzamide has several advantages, including its broad-spectrum activity and favorable safety profile, but also has limitations, such as its low synthesis yield. Future research directions for 2-(allylthio)-N-4-pyridinylbenzamide include investigating its efficacy in combination with other anticancer agents and optimizing its synthesis yield.
合成法
The synthesis of 2-(allylthio)-N-4-pyridinylbenzamide involves the reaction of 4-bromo-2-fluorobenzonitrile with allylthiol in the presence of a palladium catalyst to yield 2-(allylthio)-4-bromo-2'-fluorobenzonitrile. This compound is then reacted with 4-pyridinylboronic acid in the presence of a palladium catalyst to yield 2-(allylthio)-N-4-pyridinylbenzamide. The overall yield of the synthesis is around 20%.
科学的研究の応用
2-(allylthio)-N-4-pyridinylbenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit microtubule polymerization, which is a critical process for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. 2-(allylthio)-N-4-pyridinylbenzamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, ovarian, and prostate cancer.
特性
IUPAC Name |
2-prop-2-enylsulfanyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-2-11-19-14-6-4-3-5-13(14)15(18)17-12-7-9-16-10-8-12/h2-10H,1,11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOIYSBRBIRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}alanine](/img/structure/B5380037.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)

![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)
![N,1,6-trimethyl-N-[3-(1H-tetrazol-5-yl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380105.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)
![4-(4-phenyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5380126.png)
![2,6-dibromo-4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5380146.png)
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-5-nitrobenzamide](/img/structure/B5380154.png)